molecular formula C9H9NOS B139914 4-Methoxybenzyl isothiocyanate CAS No. 3694-57-3

4-Methoxybenzyl isothiocyanate

Cat. No.: B139914
CAS No.: 3694-57-3
M. Wt: 179.24 g/mol
InChI Key: IMFQYAJJXFXVMM-UHFFFAOYSA-N
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Scientific Research Applications

Cancer Research

4-Methoxybenzyl isothiocyanate has been studied for its anti-cancer properties. Research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines.

  • Mechanism of Action : The compound activates the mitogen-activated protein kinase (MAPK) pathways, leading to apoptosis in pancreatic cancer cells. This activation was observed in both Capan-2 and MiaPaCa-2 cell lines, demonstrating its potential effectiveness against pancreatic cancer .
  • Combination Therapy : There are studies suggesting that combining this compound with other anti-cancer drugs could enhance therapeutic efficacy by targeting multiple pathways involved in cancer progression .

Antioxidant Properties

Research has shown that isothiocyanates, including this compound, can generate reactive oxygen species (ROS), which play a role in inducing oxidative stress in cancer cells. This oxidative stress can lead to cellular damage and apoptosis, making it a potential candidate for cancer therapy .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting different diseases, including cancer and inflammatory conditions .

Bioprocessing

In biochemical research, this compound is employed in cell culture and transfection processes. It aids in the study of gene expression and protein interactions, providing insights into cellular mechanisms and disease processes .

Stability Studies

Studies have examined the stability of benzylic-type isothiocyanates under hydrodistillation conditions. These investigations help understand the degradation pathways of such compounds, which is crucial for their application in food chemistry and preservation .

Data Tables

Application AreaDescriptionKey Findings
Cancer ResearchInduces apoptosis through MAPK pathway activationEffective against pancreatic cancer cell lines
Antioxidant PropertiesGenerates reactive oxygen species to induce oxidative stressPotential for enhancing cancer therapy
Pharmaceutical IntermediatesUsed in synthesis of drugs targeting various diseasesImportant for developing new therapeutic agents
BioprocessingAids in cell culture and gene expression studiesEnhances understanding of cellular mechanisms
Stability StudiesInvestigates degradation pathways under hydrodistillationProvides insights into stability for food chemistry applications

Case Studies

  • Benzyl Isothiocyanate-Induced Apoptosis : A study demonstrated that benzyl isothiocyanate (BITC), closely related to this compound, induces apoptosis in human breast cancer cells by disrupting mitochondrial membrane potential and generating reactive oxygen species . This mechanism highlights the potential of related compounds in therapeutic applications.
  • In Vivo Studies : In vivo experiments using animal models have shown that BITC can significantly suppress tumor growth while inducing autophagy and endoplasmic reticulum stress markers in lung cancer tissues . These findings suggest that this compound may have similar effects due to their structural similarities.

Mechanism of Action

The mechanism of action of 4-methoxybenzyl isothiocyanate involves its ability to act as an electrophile, reacting with nucleophilic sites in biological molecules. It can induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses via the NFκB pathway, and induce cell cycle arrest and apoptosis . These actions make it a promising compound for cancer chemoprevention and therapy.

Biological Activity

4-Methoxybenzyl isothiocyanate (MBITC) is a naturally occurring compound derived from cruciferous vegetables, particularly those containing glucosinolates. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of MBITC, highlighting its mechanisms of action, efficacy in various applications, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the chemical formula C9H9NOSC_9H_{9}NOS and a molecular weight of 181.24 g/mol. Its structure includes a methoxy group attached to a benzyl isothiocyanate moiety, which is responsible for its biological activities.

Antimicrobial Activity

Research indicates that MBITC exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated that MBITC effectively inhibited the growth of various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for MBITC were reported to be comparable to those of established antibiotics, suggesting its potential as an alternative antimicrobial agent.

Table 1: Antimicrobial Efficacy of MBITC

PathogenMIC (µg/mL)Reference
Escherichia coli100
Staphylococcus aureus50
Pseudomonas aeruginosa75

Anticancer Activity

The anticancer potential of MBITC has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through multiple signaling pathways. For instance, MBITC modulates the expression of key proteins involved in cell cycle regulation and apoptosis, such as p53 and caspases.

A notable study investigated the effects of MBITC on breast cancer cells (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of approximately 30 µM, indicating its potential as a therapeutic agent in cancer treatment.

Table 2: Cytotoxicity of MBITC on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-730Induction of apoptosis
HeLa25Cell cycle arrest
A54935Inhibition of proliferation

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, MBITC has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro and in vivo. This suggests that MBITC may be beneficial in treating inflammatory diseases.

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of MBITC:

  • Breast Cancer : A clinical trial reported that patients consuming cruciferous vegetables high in isothiocyanates exhibited lower recurrence rates of breast cancer. While specific data on MBITC was not provided, it suggests a broader protective role for isothiocyanates.
  • Antimicrobial Resistance : Given the rise in antibiotic resistance, studies have proposed using MBITC as an adjunct therapy to enhance the efficacy of traditional antibiotics against resistant strains.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 4-methoxybenzyl isothiocyanate in laboratory settings?

  • Synthesis : The compound is typically synthesized via reaction of hydrazine hydrate with substituted isothiocyanates in dichloromethane, followed by condensation with aldehydes (e.g., 2,4-dihydroxybenzaldehyde) to form thiosemicarbazones. Reaction conditions (solvent, temperature) and stoichiometric ratios must be optimized to avoid side products .
  • Characterization : Thin-layer chromatography (TLC) is used for purity assessment. Structural confirmation relies on IR spectroscopy (to identify -NCS and aromatic C-O-C groups) and NMR (¹H and ¹³C) for detailed functional group analysis. Melting point determination is critical for verifying crystalline purity .

Q. How can researchers assess the purity of this compound?

  • Chromatography : Gas chromatography (GC) with a non-polar column (e.g., DB-5) and flame ionization detection is recommended. Injection parameters (0.2 µL sample size) and temperature gradients (e.g., 50°C initial, ramping to 250°C) are critical for resolution .
  • Spectroscopy : Absence of extraneous peaks in NMR (e.g., δ 7.38 ppm for aromatic protons) and IR (e.g., ~2050 cm⁻¹ for isothiocyanate group) confirms purity .

Q. What are the stability considerations for this compound under common experimental conditions?

  • The compound is sensitive to hydrolysis and thermal degradation. Avoid prolonged exposure to aqueous environments or high temperatures (>80°C). Stability in organic solvents (e.g., DMSO, dichloromethane) is higher, but storage at −20°C under inert gas (N₂/Ar) is advised for long-term preservation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives for antitumor activity?

  • Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the benzyl or aromatic ring to modulate electronic effects. Use coupling reactions (e.g., Suzuki-Miyaura) for diversification .
  • Biological Assays : Test cytotoxicity against tumor cell lines (e.g., J774 macrophages) using MTT assays. Compare IC₅₀ values with controls (e.g., doxorubicin). Pair with in silico ADMET predictions (SwissADME, pkCSM) to prioritize lead compounds .

Q. How should researchers resolve contradictions in reported CAS numbers or structural data for this compound?

  • Cross-reference spectral data (¹H NMR, IR) from multiple sources. For example, conflicting CAS numbers (e.g., 2284-20-0 vs. 3694-57-3) may arise from supplier errors or isomer misidentification. Validate via independent synthesis and characterization .

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound-based CDK9 inhibitors?

  • Factorial Design : Screen variables (e.g., molar ratios, reaction time) using a fractional factorial design to identify critical parameters. Optimize via central composite design (CCD) to maximize yield and selectivity .
  • Analytical Validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm regioisomeric purity, especially when synthesizing heterocyclic derivatives .

Q. How can researchers evaluate the pharmacokinetic profile of this compound derivatives?

  • In Silico Tools : Predict bioavailability (Lipinski’s Rule of Five), metabolic stability (CYP450 interactions), and toxicity (AMES test) using SwissADME and ProTox-II. Validate with in vitro assays (e.g., microsomal stability tests) .
  • In Vivo Models : Administer derivatives in rodent models to measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS quantification .

Q. Methodological Notes

  • Data Contradiction Analysis : Discrepancies in biological activity (e.g., conflicting IC₅₀ values) may arise from cell line variability or assay conditions. Replicate experiments under standardized protocols (e.g., ATCC cell culture guidelines) .
  • Advanced Characterization : For ambiguous NMR signals, employ deuterated solvent exchange (D₂O) or NOESY to confirm hydrogen bonding patterns in thiosemicarbazone derivatives .

Properties

IUPAC Name

1-(isothiocyanatomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-11-9-4-2-8(3-5-9)6-10-7-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFQYAJJXFXVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190438
Record name Benzene, 1-(isothiocyanatomethyl)-4-methoxy-
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Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3694-57-3
Record name 4-Methoxybenzyl isothiocyanate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybenzyl isothiocyanate
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Record name Benzene, 1-(isothiocyanatomethyl)-4-methoxy-
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Record name 1-(isothiocyanatomethyl)-4-methoxybenzene
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Record name 4-METHOXYBENZYL ISOTHIOCYANATE
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Record name 1-(Isothiocyanatomethyl)-4-methoxybenzene
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a stirred solution of 0.50 g (3.64 mmols) of the 4-methoxy-benzylamine (M) in 10 mL of ethyl acetate, was added 0.65 g (3.64 mmols) of thiocarbonyl diimidazole (N) portion wise. The resultant mixture was stirred at 50° C. for 10 min. then concentrated. The crude product was then dissolved in 15 mL of dichloromethane and passed through a short pad of silica gel using additional 50 mL of dichloromethane as eluent. Concentration of the filtrate afforded 1.0 g (87%) of (O) as white solid.
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87%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxybenzyl isothiocyanate
4-Methoxybenzyl isothiocyanate
4-Methoxybenzyl isothiocyanate
4-Methoxybenzyl isothiocyanate
4-Methoxybenzyl isothiocyanate
4-Methoxybenzyl isothiocyanate

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